2-acetyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one
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Overview
Description
2-acetyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a cyclohexene ring substituted with an acetyl group, an indole moiety, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the indole moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the indole to the cyclohexene ring: The indole derivative can be reacted with a cyclohexenone derivative through a nucleophilic substitution reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole or phenyl derivatives.
Scientific Research Applications
2-acetyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-acetyl-3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one: Similar structure but lacks the methyl group on the indole ring.
2-acetyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one: Similar structure but has a methyl group on the phenyl ring.
Uniqueness
2-acetyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one is unique due to the presence of both the indole and phenyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C25H26N2O2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[2-hydroxy-6-[2-(2-methyl-1H-indol-3-yl)ethylimino]-4-phenylcyclohexen-1-yl]ethanone |
InChI |
InChI=1S/C25H26N2O2/c1-16-20(21-10-6-7-11-22(21)27-16)12-13-26-23-14-19(18-8-4-3-5-9-18)15-24(29)25(23)17(2)28/h3-11,19,27,29H,12-15H2,1-2H3 |
InChI Key |
BSBCIZDLGWZOAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN=C3CC(CC(=C3C(=O)C)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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